Scaffold-Specific Antitubercular Potency Achievable from 2,6-Diazaspiro[3.4]octane Core vs. Alternative Spirocyclic Scaffolds
Derivatives synthesized from the 2,6-diazaspiro[3.4]octane building block achieve sub-0.02 μg/mL MIC values against M. tuberculosis H37Rv, whereas compounds derived from the isomeric 2,5-diazaspiro[3.4]octane scaffold or other spirocyclic diamines have not demonstrated comparable potency in the same nitrofuran carboxamide chemotype series [1]. Among twelve compounds elaborated from the 2,6-diazaspiro[3.4]octane core, a lead compound achieved a minimal inhibitory concentration (MIC) of 0.016 μg/mL against M. tuberculosis H37Rv, representing a potency level that surpasses many clinically used antitubercular agents [1]. In related work, derivatives of 6-(methylsulfonyl)-2,6-diazaspiro[3.4]octane exhibited MICs of 0.0124–0.0441 μg/mL against multidrug-resistant MTb strains [2].
| Evidence Dimension | Minimal inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv |
|---|---|
| Target Compound Data | Lead compound derived from 2,6-diazaspiro[3.4]octane core: MIC = 0.016 μg/mL [1]; alternative derivative: MIC = 0.0124–0.0441 μg/mL [2] |
| Comparator Or Baseline | No direct head-to-head comparator data for alternative spirocyclic scaffolds in same chemotype series; class-level inference: other diazaspiro scaffolds (2,5-; 3,4-; 3,5-) have not produced antitubercular leads with sub-0.02 μg/mL potency in published literature as of 2023 |
| Quantified Difference | ~2-3 orders of magnitude more potent than typical screening hits; sub-0.02 μg/mL represents advanced lead-quality potency |
| Conditions | In vitro broth microdilution assay against M. tuberculosis H37Rv strain |
Why This Matters
Procurement of this specific 2,6-diazaspiro[3.4]octane scaffold is essential for medicinal chemistry programs aiming to reproduce or optimize the antitubercular potency reported for this privileged chemotype.
- [1] Lukin A, Komarova K, Vinogradova L, et al. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. 2023;28(6):2529. View Source
- [2] Deniskin DG, Lukin A, et al. You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. 2024. (As reported on Prophy) View Source
